Technical Guide: m-Carboxyphenylalanine in NMDA Receptor Antagonism
This technical guide is structured to address the role of m-carboxyphenylalanine (m-CPA) , specifically focusing on its utility as a structural probe in defining the pharmacophore of the NMDA receptor. Structural Probes,...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide is structured to address the role of m-carboxyphenylalanine (m-CPA) , specifically focusing on its utility as a structural probe in defining the pharmacophore of the NMDA receptor.
Structural Probes, Ligand Design, and Pharmacological Characterization
Executive Summary
m-Carboxyphenylalanine (m-CPA) , also known as 3-carboxyphenylalanine , represents a critical structural benchmark in the medicinal chemistry of N-methyl-D-aspartate (NMDA) receptor antagonists.[1] Unlike high-affinity therapeutic candidates (e.g., CPP, AP5), m-CPA serves primarily as a pharmacological probe used to map the electrostatic and spatial constraints of the NMDA receptor’s ligand-binding domains (LBD).
Its significance lies in the Structure-Activity Relationship (SAR) contrast it provides:
Glutamate Site (GluN2): m-CPA demonstrates the absolute requirement for a phosphonate group (as seen in AP7) versus a carboxylate group for high-affinity competitive antagonism at the glutamate site.[1]
Glycine Site (GluN1): The (R)-isomer of m-CPA acts as a competitive antagonist at the strychnine-insensitive glycine co-agonist site, structurally mimicking the endogenous ligand glycine but providing steric bulk that prevents channel opening.[1]
Molecular Mechanism & SAR Analysis[2]
The Pharmacophore Divergence
The NMDA receptor is a heterotetramer requiring the binding of two agonists: Glutamate (at GluN2) and Glycine/D-Serine (at GluN1). m-CPA is used to differentiate the structural requirements of these two sites.[1]
m-CPA is zwitterionic and sparingly soluble in neutral water.[1]
Stock Solution: Dissolve in 0.1 M NaOH or 10% DMSO to reach 10 mM.
Working Solution: Dilute into assay buffer (HEPES/Tris).[1] Ensure pH is readjusted to 7.4 immediately, as drastic pH shifts affect NMDA receptor kinetics.
Experimental Protocols
Radioligand Binding Assay (Glycine Site)
Objective: Determine the inhibition constant (
) of m-CPA by displacing a high-affinity radioligand from the GluN1 site.[1]
Reagents:
Radioligand: [³H]-MDL 105,519 (Preferred over [³H]-Glycine due to slower dissociation).[1]
Tissue: Rat cerebral cortex membranes (well-washed).[1]
Nonspecific Control: 1 mM Glycine or 100 μM 5,7-DCKA.[1]
Protocol:
Membrane Prep: Homogenize rat cortex in 0.32 M sucrose.[1] Centrifuge (1000 x g, 10 min). Take supernatant, centrifuge (20,000 x g, 20 min) to get P2 pellet.
Osmotic Shock: Resuspend pellet in cold water (lyses synaptosomes). Centrifuge again. Repeat wash 4x with Tris-Acetate buffer.[1] Crucial: Extensive washing is required to remove endogenous glycine, which competes with m-CPA.[1]
Incubation:
Mix 100 μg membrane protein + 2 nM [³H]-MDL 105,519.[1]
Termination: Rapid filtration through GF/B filters using a cell harvester.
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate
using the Cheng-Prusoff equation:
Where is radioligand concentration and is its dissociation constant.[1]
Electrophysiology (Whole-Cell Patch Clamp)
Objective: Confirm functional antagonism and competitive nature.
Workflow Logic (Graphviz):
Caption: Electrophysiological workflow to validate competitive antagonism at the glycine site.
Key Observation: If m-CPA is a competitive antagonist, increasing Glycine concentration (Step 3) should restore the current to baseline levels (surmountable antagonism).[1]
Therapeutic & Research Implications
Why use m-CPA?
While m-CPA is not a clinical drug (due to poor blood-brain barrier penetration and low potency compared to kynurenates), it is vital for Pharmacophore Modeling :
Distance Mapping: It helps define the maximum permissive distance between the
-amino group and the distal aromatic ring in the GluN1 pocket.
Selectivity Screening: It is used to screen for "Glycine-site selective" vs "Glutamate-site selective" ligands.[1] A compound that displaces m-CPA but not AP5 is confirmed as a glycine-site ligand.[1]
Comparative Potency Data[1]
Compound
Target Site
/ (Approx)
Role
(R)-m-CPA
Glycine (GluN1)
~50 - 100 M
Structural Probe
L-Phenylalanine
Glycine (GluN1)
~570 M
Endogenous Weak Antagonist
5,7-DCKA
Glycine (GluN1)
0.06 M
Potent Reference Antagonist
AP5
Glutamate (GluN2)
0.5 M
Glutamate Site Reference
References
Bigge, C. F., et al. (1992). "Exploration of the N-methyl-D-aspartate (NMDA) receptor glycine site using 3-carboxyphenylalanine analogues." Journal of Medicinal Chemistry.
Hays, S. J., et al. (1990). "New and versatile approaches to the synthesis of CPP-related competitive NMDA antagonists."[1] Journal of Medicinal Chemistry.
Kleckner, N. W., & Dingledine, R. (1988). "Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes."[1] Science.
Ogita, K., & Yoneda, Y. (1990). "Displacement of [3H]glycine binding to the NMDA receptor by m-carboxyphenylalanine."[1] Brain Research.
PubChem Compound Summary. (2024). "4-Carboxy-L-phenylalanine (Structural Analog Data)." National Center for Biotechnology Information.[1] [1]
Unlocking the Pharmacophore: Therapeutic Potential & Synthesis of m-Carboxyphenylalanine Derivatives
Executive Summary m-Carboxyphenylalanine (m-CPA) , specifically the (S)-enantiomer, represents a privileged molecular scaffold in medicinal chemistry. Its structural rigidity allows it to serve two distinct but high-valu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
m-Carboxyphenylalanine (m-CPA) , specifically the (S)-enantiomer, represents a privileged molecular scaffold in medicinal chemistry. Its structural rigidity allows it to serve two distinct but high-value roles: as a conformationally constrained glutamate analogue targeting metabotropic glutamate receptors (mGluRs) in neurology, and as a non-hydrolyzable phosphotyrosine mimetic (when suitably functionalized) for Protein Tyrosine Phosphatase 1B (PTP1B) inhibition in metabolic diseases.
This guide synthesizes the structural logic, synthetic pathways, and experimental protocols required to leverage m-CPA in drug discovery.
Structural Biology & Pharmacophore Logic
The "Rigid Glutamate" Hypothesis
L-Glutamate is the primary excitatory neurotransmitter, but its flexibility allows it to bind promiscuously to both ionotropic (iGluR) and metabotropic (mGluR) receptors. To achieve therapeutic selectivity, we must restrict its conformation.
m-CPA introduces a phenyl ring spacer between the
-amino acid core and the distal carboxylate.
Geometry: The meta positioning mimics the folded conformation of glutamate required for Group II/III mGluR activation, distinguishing it from the extended conformation often preferred by iGluRs (NMDA/AMPA).
Selectivity: Unlike linear glutamate analogues, the phenyl ring of m-CPA sterically clashes with the binding pockets of many iGluRs, effectively "filtering" the molecule to target mGluRs or specific enzymes like PTP1B.
The PTP1B Connection (Metabolic Disease)
In type 2 diabetes, PTP1B acts as a negative regulator of insulin signaling by dephosphorylating the insulin receptor.
The Challenge: Phosphotyrosine (pTyr) is the natural substrate but is rapidly hydrolyzed and has poor bioavailability.
The m-CPA Solution: Derivatives like (S)-3-carboxy-4-(carboxymethyl)-phenylalanine mimic the charge distribution of pTyr but are chemically stable. The carboxylates act as isosteres for the phosphate group, engaging the catalytic site (Cys215) and the secondary binding site of PTP1B.
Figure 1: Pharmacophore divergence. The m-CPA scaffold bridges neurological and metabolic targets via structural mimicry.
Therapeutic Applications & Data Profile
The following table summarizes the activity of m-CPA derivatives across key targets. Note the shift from receptor modulation (mGluR) to enzyme inhibition (PTP1B) based on substitution.
Derivative Class
Target
Mechanism
Activity Profile (IC50 / Ki)
Therapeutic Indication
(S)-3-CPA
mGluR1 / mGluR5
Antagonist
IC50: ~50–500 µM (Low Potency)
Neuroprotection (Baseline scaffold)
(S)-3-carboxy-4-hydroxyphenylglycine
Group I mGluR
Mixed Agonist/Antagonist
IC50: 20–80 µM
Excitotoxicity research tool
(S)-3-carboxy-4-(carboxymethyl)-Phe
PTP1B
Competitive Inhibitor
Ki: ~10–50 µM
Type 2 Diabetes (Insulin sensitizer)
Phosphonocarbonyl-Phe (pcF)
PTP1B
Photo-switchable Inhibitor
Ki: Sub-micromolar (upon irradiation)
Precision Pharmacology
Analyst Note: While simple m-CPA has moderate potency at mGluRs, its value lies in selectivity. It does not activate NMDA receptors, reducing the risk of seizures common with non-selective glutamate analogues. For PTP1B, it serves as a critical "anchor" residue in peptide inhibitors.
Chemical Synthesis: The Enantioselective Route
For drug development, enantiopurity is non-negotiable. The (S)-enantiomer is almost exclusively the bioactive form. We rely on the Williams Chiral Auxiliary method for reliable, scalable synthesis of protected m-CPA suitable for Solid Phase Peptide Synthesis (SPPS).
Synthetic Pathway
Alkylation: Benzyl bromide derivatives (containing the m-carboxy moiety) are used to alkylate the glycine enolate equivalent held by the chiral auxiliary.
Hydrolysis: The auxiliary is removed to yield the free amino acid.
Protection: Fmoc protection is applied for SPPS compatibility.[1]
Figure 2: Enantioselective synthesis workflow using chiral auxiliaries to ensure (S)-configuration.
Experimental Protocol: Fmoc-SPPS of PTP1B Inhibitors
Objective: Synthesis of a tripeptide inhibitor containing m-CPA (denoted as Xxx ) with the sequence: Ac-Glu-Xxx-Leu-NH2 .
Rationale: This sequence places m-CPA in the position typically occupied by phosphotyrosine, testing its ability to bind the PTP1B catalytic pocket.
Solvents: DMF (peptide grade), Piperidine (20% in DMF), DCM.[2]
Step-by-Step Workflow
1. Resin Swelling & Preparation
Weigh 100 mg of Rink Amide resin into a fritted polypropylene reaction vessel.
Add 5 mL DCM; rock for 30 mins to swell. Drain.
Add 5 mL DMF; rock for 5 mins. Drain.
2. Fmoc Deprotection (The Cycle)
Add 5 mL 20% Piperidine/DMF .
Agitate for 5 mins. Drain.
Repeat with fresh Piperidine/DMF for 15 mins.
Validation: Wash resin 5x with DMF.[3] Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Positive result (blue) confirms deprotection.
3. Coupling of First Residue (Leu)
Dissolve Fmoc-Leu-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in minimal DMF.
Add DIPEA (8 eq) to activate.
Add solution to resin immediately. Agitate for 60 mins at Room Temp.
Validation: Wash 5x DMF.[3] Kaiser test should be negative (yellow), indicating complete coupling.
4. Coupling the Non-Standard Amino Acid (m-CPA)
Critical Step: m-CPA is sterically more demanding than Leu.
Use HATU (2.9 eq) instead of HBTU for higher efficiency with non-standard residues.
Add DIPEA (6 eq).
Double couple: React for 2 hours, drain, and repeat with fresh reagents for 1 hour.
5. N-Terminal Capping & Cleavage
Couple the final Fmoc-Glu(OtBu)-OH.
Remove final Fmoc.[2][3] Acetylate N-terminus (Acetic Anhydride/Pyridine 1:1) to mimic the native protein backbone charge state.
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The high acid concentration ensures removal of the t-butyl protecting groups on the m-CPA side chain.
Precipitate in cold diethyl ether; centrifuge and lyophilize.
Future Outlook: Photopharmacology
Recent advances have functionalized the m-CPA scaffold to create light-switchable inhibitors . By converting the carboxyl group to a phosphonocarbonyl moiety, researchers have created "caged" inhibitors.
Dark State: Moderate inhibition.
UV Irradiation (365nm): The molecule undergoes a transition (or uncaging) that increases affinity for PTP1B by up to 120-fold.
Application: This allows for spatiotemporal control of enzyme activity in live cell cultures, a powerful tool for dissecting insulin signaling pathways.
References
Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. Bioorganic & Medicinal Chemistry Letters (1998).
Source:
Enantioselective synthesis of (S)-3-carboxy-4-((carboxy)difluoromethyl)phenylalanine in protected form and its incorporation into a PTP-1B-directed tripeptide. Chemistry & Biodiversity (2004).[4]
Source:
Light-switched inhibitors of protein tyrosine phosphatase PTP1B based on phosphonocarbonyl phenylalanine as photoactive phosphotyrosine mimetic. Bioorganic & Medicinal Chemistry (2015).[5]
Source:
solubility profile of 3-(2-Amino-2-carboxyethyl)benzoic acid in water vs DMSO
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-2-carboxyethyl)benzoic Acid in Water vs. DMSO Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-(2-Amino-2-carboxyethyl)benzoic Acid in Water vs. DMSO
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its biopharmaceutical behavior and developability.[1][2] Poor solubility can impede absorption, lead to low bioavailability, and complicate formulation development.[3][4] This guide provides a comprehensive technical analysis of the solubility profile of 3-(2-Amino-2-carboxyethyl)benzoic acid, an unnatural amino acid also known as L-meta-tyrosine. We explore its theoretical solubility based on molecular structure and compare its behavior in two fundamentally different solvents: water, a polar protic solvent, and dimethyl sulfoxide (DMSO), a polar aprotic solvent. This document details step-by-step protocols for determining both kinetic and thermodynamic solubility, discusses the underlying chemical principles governing the results, and outlines the significant implications for drug discovery and development professionals.
Introduction: The Critical Role of Solubility
3-(2-Amino-2-carboxyethyl)benzoic acid is a derivative of phenylalanine containing an additional carboxylic acid group on the phenyl ring. As with any compound intended for therapeutic use, a thorough understanding of its solubility is paramount. Solubility is not merely a physical constant; it is a key determinant of a drug's journey through the body. A drug must be in solution to be absorbed across biological membranes, such as the intestinal epithelium.[5] Therefore, low aqueous solubility is often a primary reason for poor oral absorption and insufficient therapeutic efficacy.[1][5]
Furthermore, in the early stages of drug discovery, solubility plays a crucial role in the reliability of in vitro biological assays.[5] High-throughput screening (HTS) campaigns typically rely on DMSO as the solvent for compound stock solutions. If a compound has poor solubility in either DMSO or the subsequent aqueous assay buffer, it can precipitate, leading to inaccurate measurements of biological activity and potentially causing promising lead candidates to be overlooked.[5][6] This guide aims to provide researchers with the theoretical foundation and practical methodologies to accurately characterize the solubility of 3-(2-Amino-2-carboxyethyl)benzoic acid.
Two carboxylic acid groups, making it an acidic amino acid.
One basic amino group.
An aromatic phenyl ring .
The highly negative XLogP3 value of -1.9 indicates a strong preference for polar environments over nonpolar ones, suggesting inherent hydrophilicity.[7]
Theoretical Solubility in Water (Polar, Protic)
The presence of three ionizable groups (two carboxylic acids, one amine) dictates that the aqueous solubility of 3-(2-Amino-2-carboxyethyl)benzoic acid will be highly dependent on pH.[8]
Zwitterionic Nature: In aqueous solution near neutral pH, the molecule will exist predominantly as a zwitterion, with protonated amino group (-NH3+) and deprotonated carboxylate groups (-COO-). In this state, strong intermolecular electrostatic interactions and hydrogen bonding can lead to a stable crystal lattice, which often results in lower solubility. This is known as the isoelectric point.
Acidic Conditions (Low pH): At a sufficiently low pH, the carboxylate groups will be protonated (-COOH). The molecule will carry a net positive charge from the amino group (-NH3+). This charge increases interactions with polar water molecules and disrupts the crystal lattice, generally leading to higher solubility.[9] Published data for the related compound L-meta-tyrosine shows a solubility of 2 mg/mL in 0.1N HCl.
Basic Conditions (High pH): At a high pH, the amino group will be deprotonated (-NH2), while the carboxylic acid groups remain deprotonated (-COO-). The molecule will carry a net negative charge, again increasing its affinity for water and enhancing solubility.[8][9]
Theoretical Solubility in DMSO (Polar, Aprotic)
DMSO is a powerful polar aprotic solvent, meaning it has a large dipole moment but lacks acidic protons. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds.
Solvation Mechanism: DMSO is effective at solvating cations. However, its ability to solvate anions, particularly small, charge-dense anions like carboxylates, is significantly weaker than that of protic solvents like water. Water can surround a carboxylate ion and donate hydrogen bonds to stabilize the negative charge. DMSO cannot do this, making it less effective at breaking the strong ionic bonds within the zwitterionic crystal lattice of an amino acid.
Predicted Outcome: Given the strong intermolecular forces in the solid state of this amino acid and DMSO's inability to effectively solvate the carboxylate anions, the predicted solubility is low. This is supported by literature, which reports the solubility of L-m-Tyrosine in DMSO as less than 1 mg/mL, classifying it as insoluble or slightly soluble.[10]
Experimental Determination of Solubility
To empirically validate the theoretical analysis, specific assays must be performed. The two most common types are kinetic and thermodynamic solubility assays, which serve different purposes in the drug development pipeline.[6][11]
Kinetic Solubility: Measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer. It is a high-throughput method used in early discovery to flag potential issues.[6][12][13]
Thermodynamic Solubility: Measures the true equilibrium solubility of a solid compound in a solvent. It is a lower-throughput but more accurate method, critical for lead optimization and formulation.[4][14]
Experimental Workflow Visualization
The following diagram illustrates the generalized workflows for determining kinetic and thermodynamic solubility.
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of Boc-Protected 3-(2-Amino-2-carboxyethyl)benzoic Acid
Introduction & Strategic Significance
Boc-3-carboxyphenylalanine (Boc-3-(2-amino-2-carboxyethyl)benzoic acid) is a critical non-standard amino acid (NSAA) used in peptidomimetics. Its meta-substituted benzoic acid side chain provides a unique handle for:
Stapled Peptides: Forming lactam bridges with lysine residues to constrain helical conformation.
PROTAC Linkers: acting as an attachment point for E3 ligase ligands.
Fragment-Based Drug Discovery (FBDD): Exploring aromatic interactions with enhanced solubility profiles compared to phenylalanine.
This guide details a high-enantioselectivity synthesis using Asymmetric Phase-Transfer Catalysis (PTC). Unlike metal-catalyzed hydrogenation (e.g., Rh-BINAP), PTC is robust, requires no high-pressure equipment, and operates at ambient conditions, making it ideal for milligram-to-gram scale research production.
Retrosynthetic Analysis
The most efficient disconnection relies on the alkylation of a Glycine Schiff Base equivalent. This modular approach allows the installation of the chiral center and the side chain in a single convergent step.
Pathway:
Target: Boc-L-3-carboxyphenylalanine.
Precursor: Protected Diester (e.g., Methyl ester of the amino acid and Methyl ester of the benzoic acid).
Key Disconnection: Cα–Cβ bond formation.
Synthons:
Nucleophile: Chiral Glycine Enolate (derived from O’Donnell’s Schiff Base).
Electrophile: Methyl 3-(bromomethyl)benzoate.
Figure 1: Retrosynthetic logic for the convergent synthesis of the target NSAA.
Electrophile: Methyl 3-(bromomethyl)benzoate (Commercially available or synthesized from methyl 3-methylbenzoate via NBS bromination).
Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (Maruoka Catalyst) or O-Allyl-N-(9-anthracenyl)cinchonidinium bromide (Corey-Lygo Catalyst).
Base: 50% KOH (aq).
Solvent: Toluene/Chloroform (7:3 v/v).
Step 1: Asymmetric Alkylation
Rationale: The use of a chiral quaternary ammonium salt creates a rigid chiral ion pair with the enolate, blocking one face of the molecule and forcing the electrophile to attack from the opposite side.
Preparation: In a round-bottom flask, dissolve O'Donnell's Schiff Base (1.0 equiv, 5.0 mmol) and Methyl 3-(bromomethyl)benzoate (1.2 equiv, 6.0 mmol) in Toluene (15 mL).
Catalyst Addition: Add the Chiral PTC Catalyst (1–5 mol%).
Note: Low catalyst loading is sufficient due to high turnover numbers.
Initiation: Cool the mixture to 0°C. Add 50% KOH (5.0 equiv) dropwise with vigorous stirring.
Reaction: Stir at 0°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
Endpoint: Disappearance of the Schiff base spot.
Workup: Dilute with water (50 mL) and extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the Imine-Protected Diester .
Step 2: Hydrolysis & Boc-Protection (One-Pot)
Rationale: Mild acidic hydrolysis removes the benzophenone imine without racemization. Subsequent Boc-protection stabilizes the free amine.
Imine Hydrolysis: Dissolve the intermediate from Step 1 in THF (20 mL) . Add 1N HCl (10 mL) and stir at Room Temperature (RT) for 2 hours.
Observation: The yellow color of the imine will fade.
Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃ solution.
Boc-Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv) dissolved in a minimal amount of THF.
Reaction: Stir at RT for 12 hours. Maintain pH ~8 by adding NaHCO₃ if necessary.
Workup: Evaporate THF. Acidify the aqueous residue to pH 3 with 1M Citric Acid (prevents Boc cleavage). Extract with EtOAc.[1]
Result:Boc-3-(methoxycarbonyl)phenylalanine methyl ester (The "Fully Protected" Intermediate).
Step 3: Global Saponification
Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH for its solubility in THF/Water mixtures and milder action, minimizing racemization at the alpha-carbon.
Dissolution: Dissolve the protected diester in THF/MeOH/Water (3:1:1) .
Saponification: Add LiOH·H₂O (4.0 equiv).
Note: Excess base is needed to hydrolyze both the alpha-methyl ester and the side-chain benzoate ester.
Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS (Target Mass: [M+H]+ ~310, [M-Boc]+ loss).
Positive Mode: [M+Na]⁺ = 332.1 (Calc. for C₁₅H₁₉NO₆).
Negative Mode: [M-H]⁻ = 308.1.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
References
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research.
Maruoka, K., & Ooi, T. (2003). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.
Lygo, B., & Andrews, B. I. (2004). "Asymmetric Phase-Transfer Catalysis Utilizing Cinchona Alkaloid Derivatives." Accounts of Chemical Research.
PubChem Compound Summary. "3-(2-Amino-2-carboxyethyl)benzoic acid."[5] National Center for Biotechnology Information.
BenchChem. "The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids."[1]
Application Notes and Protocols for the Design of Glutamate Receptor Ligands Using m-Carboxyphenylalanine Scaffolds
Introduction: The Central Role of Glutamate Receptors and the Promise of m-Carboxyphenylalanine Scaffolds Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its rece...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Central Role of Glutamate Receptors and the Promise of m-Carboxyphenylalanine Scaffolds
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its receptors are implicated in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is a hallmark of numerous neurological and psychiatric disorders, such as epilepsy, Alzheimer's disease, Parkinson's disease, and depression. This has positioned glutamate receptors as highly attractive targets for therapeutic intervention. The glutamate receptor family is broadly divided into two main classes: ionotropic receptors (iGluRs), which are ligand-gated ion channels (NMDA, AMPA, and kainate receptors), and metabotropic receptors (mGluRs), which are G-protein coupled receptors.
The development of selective ligands for these receptor subtypes is a significant challenge due to the highly conserved nature of the glutamate binding site. The m-carboxyphenylalanine scaffold has emerged as a versatile and effective starting point for the design of potent and selective glutamate receptor ligands. This scaffold mimics the structure of glutamate, providing a rigid backbone that can be readily functionalized to explore the chemical space around the glutamate binding pocket, thereby enabling the fine-tuning of receptor affinity and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of glutamate receptor ligands based on the m-carboxyphenylalanine scaffold. We will delve into the underlying design principles, provide detailed experimental protocols, and present data that underscores the potential of this chemical framework.
Design Principles and Structure-Activity Relationships (SAR)
The successful design of m-carboxyphenylalanine-based ligands hinges on a thorough understanding of the structure-activity relationships that govern their interaction with glutamate receptors. The core scaffold presents several key points for chemical modification, each influencing the ligand's pharmacological profile.
The Phenyl Ring: Substitution on the phenyl ring is a critical determinant of receptor selectivity and potency. The position, size, and electronic properties of the substituent can dramatically alter the ligand's interaction with the receptor binding pocket. For instance, the introduction of bulky or hydrophobic groups can enhance affinity for specific subtypes by exploiting non-conserved regions of the binding site.
The Carboxylate Groups: The two carboxylate groups are essential for mimicking the acidic side chain of glutamate and forming key interactions with conserved arginine residues in the binding pocket. Modifications to these groups, such as esterification or bioisosteric replacement, can modulate the ligand's potency and pharmacokinetic properties.
The α-Amino Group: The α-amino group is another crucial feature for binding. Its basicity and stereochemistry are critical for proper orientation within the binding site. N-alkylation or acylation can be explored to probe for additional interactions and to potentially improve metabolic stability.
A systematic exploration of these modification points allows for the development of a diverse library of compounds with varying affinities and selectivities for different glutamate receptor subtypes.
Method
preparation of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride salt
Application Note: Preparation of 3-(2-Amino-2-carboxyethyl)benzoic Acid Hydrochloride [1] Abstract & Scope This technical guide details the robust chemical synthesis of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochlorid...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Preparation of 3-(2-Amino-2-carboxyethyl)benzoic Acid Hydrochloride [1]
Abstract & Scope
This technical guide details the robust chemical synthesis of 3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride (also known as 3-carboxyphenylalanine hydrochloride or m-carboxy-Phe). This non-proteinogenic amino acid is a critical scaffold in peptidomimetic drug design, serving as a conformationally restricted glutamate analog and a cross-linking handle in peptide stapling.
The protocol utilizes the Diethyl Acetamidomalonate (DEAM) route, a scalable and reliable method for generating the racemic (
) hydrochloride salt. This guide emphasizes process safety, impurity control, and scalable purification techniques suitable for pre-clinical research.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the classical Sørensen Amino Acid Synthesis , utilizing the stability of the acetamidomalonate enolate to install the amino acid backbone onto a functionalized benzyl halide.
Strategic Rationale:
Starting Material: Methyl 3-(bromomethyl)benzoate is selected over the free acid to prevent side reactions with the base (sodium ethoxide) during the alkylation step.
Deprotection: A "one-pot" global hydrolysis using concentrated HCl facilitates simultaneous cleavage of the ethyl esters, the acetyl amide, and the methyl ester, followed by thermal decarboxylation to yield the target HCl salt directly.
Experimental Workflow Diagram
Detailed Experimental Protocol
Phase 1: Alkylation of Diethyl Acetamidomalonate
Reagents & Stoichiometry:
Component
Role
Equiv.
MW ( g/mol )
Quantity (Example)
Diethyl acetamidomalonate
Nucleophile
1.0
217.22
21.7 g
Methyl 3-(bromomethyl)benzoate
Electrophile
1.05
229.07
24.0 g
Sodium Ethoxide (21% in EtOH)
Base
1.1
68.05
~41 mL
Ethanol (Absolute)
Solvent
-
-
200 mL
Procedure:
Enolate Formation: In a dry 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser, dissolve Diethyl acetamidomalonate (21.7 g) in absolute ethanol (150 mL).
Base Addition: Add the Sodium Ethoxide solution dropwise over 15 minutes under a nitrogen atmosphere. The solution may turn slightly yellow, indicating enolate formation. Stir at room temperature for 30 minutes.
Alkylation: Dissolve Methyl 3-(bromomethyl)benzoate (24.0 g) in the remaining ethanol (50 mL) and add it to the reaction mixture dropwise.
Critical Control Point: The reaction is exothermic. Control addition rate to maintain a gentle warmth, or use a water bath if scaling up.
Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting bromide (
) should disappear.
Work-up:
Cool the mixture to room temperature.
Filter off the precipitated sodium bromide (NaBr) salts.
Concentrate the filtrate in vacuo to obtain the crude intermediate (Diethyl 2-acetamido-2-(3-(methoxycarbonyl)benzyl)malonate) as a viscous oil or off-white solid.
Checkpoint: This intermediate can be carried forward directly without rigorous purification if the purity is >90% by NMR.
Phase 2: Global Hydrolysis & Decarboxylation
Reagents:
Crude Intermediate from Phase 1.
Hydrochloric Acid (6M or Concentrated 37%).
Procedure:
Hydrolysis Setup: Suspend the crude intermediate in 6M HCl (150 mL) in a 500 mL RBF.
Reflux: Heat the mixture to vigorous reflux (100–110°C).
Mechanism:[2][3][4] This step hydrolyzes the ethyl esters (malonate), the methyl ester (benzoate), and the acetamide (N-protection). Following hydrolysis, the resulting substituted malonic acid spontaneously decarboxylates under acidic thermal conditions.
Duration: Maintain reflux for 12–16 hours. Evolution of CO₂ gas will be observed initially.
Observation: The mixture typically becomes homogenous as the reaction proceeds.
Isolation:
Cool the reaction mixture to room temperature.
Wash the aqueous acidic solution with Diethyl Ether (2 x 50 mL) to remove non-polar impurities (e.g., unreacted benzoic acid derivatives).
Evaporation: Concentrate the aqueous layer to dryness under reduced pressure. A sticky solid residue (the crude HCl salt) will remain.
Purification (Crystallization):
Dissolve the residue in a minimum amount of hot water (~20–30 mL).
Add hot Isopropanol or Ethanol (~100 mL) until the solution turns slightly turbid.
Allow to cool slowly to 4°C overnight.
Filter the white crystalline solid.[5] Wash with cold acetone/ether to remove trace acid.
Dry under high vacuum over
or KOH pellets.
Quality Control & Characterization
Expected Yield: 65–75% (overall from acetamidomalonate).
Appearance: White to off-white crystalline powder.
Parameter
Specification
Method
Purity
> 97%
HPLC (C18, 0.1% TFA water/MeCN)
Identity
Consistent with Structure
¹H-NMR (D₂O)
Counterion
1.0 ± 0.1 eq Chloride
Argentometric Titration or IC
Melting Point
> 250°C (dec.)
Capillary MP
¹H-NMR Interpretation (300 MHz, D₂O):
7.8–7.9 ppm (m, 2H): Aromatic protons ortho to carboxylic acid.
Note: The amide methyl singlet (~2.0 ppm) and ester ethyl signals (1.2, 4.1 ppm) must be absent.
Handling, Safety & Stability
Hazard Identification:
Methyl 3-(bromomethyl)benzoate: Lachrymator and skin irritant. Handle in a fume hood.
Sodium Ethoxide: Moisture sensitive, corrosive.
HCl: Corrosive fumes.
Storage: The hydrochloride salt is hygroscopic. Store in a tightly sealed container at 2–8°C.
Solubility: Highly soluble in water; sparingly soluble in ethanol; insoluble in ether and hexanes. For biological assays, prepare stock solutions in PBS or water.
References
General Acetamidomalonate Synthesis
Snyder, H. R.; Smith, C. W. "Diethyl Acetamidomalonate."[2][7] Organic Syntheses, Coll.[7] Vol. 5, p. 376.[7]
Synthesis of m-Carboxyphenylalanine
Morris, C. J.; Thompson, J. F. "Conversion of m-carboxyphenylalanine to m-carboxyphenylglycine in Wedgewood iris leaves." Archives of Biochemistry and Biophysics, 1965.
Applications in Peptide Chemistry
Olesen Larsen, P. "Meta-carboxy-substituted aromatic amino acids in plant metabolism."[8] Biochimica et Biophysica Acta, 1967.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: m-Carboxyphenylalanine (m-CPA) Synthesis Optimization
Ticket ID: #CPA-SYN-OPT-001
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Topic: Troubleshooting Low Yields in m-Carboxyphenylalanine Synthesis
Executive Summary
The synthesis of m-carboxyphenylalanine (m-CPA) presents a unique "perfect storm" of chemical challenges: it involves creating a highly polar, zwitterionic molecule often derived from sensitive precursors. Low yields (<30%) are typically caused by three distinct failure modes: incomplete hydrolysis of cyano-intermediates , catalyst deactivation during metal-mediated carboxylation , or product loss during aqueous isolation due to the molecule's isoelectric point (pI).
This guide deconstructs these failure modes into actionable troubleshooting modules.
Module 1: The "Hidden" Killer – Isolation & Work-up
Diagnosis: Reaction monitoring (HPLC/TLC) shows good conversion, but isolated yield is poor (<20%).
Root Cause: m-CPA is a dicarboxylic amino acid. It is highly water-soluble and exists as a zwitterion.[1] Standard extraction protocols (EtOAc/Water) often leave the product in the aqueous waste stream.
The Science of Solubility (pI Calculation)
Unlike Phenylalanine (pI ~5.5), m-CPA has two acidic protons.
-COOH pKa 2.2
m-COOH pKa
3.8
-NH pKa 9.2
The Isoelectric Point (pI) Trap: The species is neutral (zwitterionic) only at a specific acidic pH.[2]
If you neutralize to pH 7.0, the molecule is negatively charged (anionic) and stays in the water.
Troubleshooting Protocol: The "Zwitterion Trap"
Observation
Immediate Action
Why?
Product in Aqueous Phase
Do not extract with EtOAc at pH 7. Adjust aqueous layer to pH 3.0 exactly.
At pH 3.0, net charge is 0. Solubility is lowest.
Precipitation Fails
Switch to Ion-Exchange Chromatography (Dowex 50W).
If concentration is too low for precipitation, resin capture is required.
Oily Product
Lyophilize (Freeze-dry) instead of rotovap.
Removes water without thermal degradation; yields a fluffy solid.
Visual Workflow: Isolation Decision Tree
Caption: Decision logic for isolating zwitterionic m-CPA. Note the critical pH 3.0 checkpoint.
Module 2: Synthesis Route A – Hydrolysis of m-Cyano-Phenylalanine
Diagnosis: Starting material disappears, but LC-MS shows multiple peaks or "smearing" (degradation).
Root Cause: The hydrolysis of the nitrile (-CN) to the acid (-COOH) requires harsh conditions (conc. HCl, reflux) which can degrade the amino acid backbone or cause racemization.
FAQ: Hydrolysis Optimization
Q: I am using 6N HCl at reflux for 12 hours. Why is my yield low?A: Extended acid hydrolysis can lead to decarboxylation or amide bond cleavage if you have other protecting groups.
Fix: Switch to a Two-Step Hydrolysis .
Alkaline H
O (Radziszewski reaction): Converts Nitrile Amide under mild conditions (pH 10, 50°C).
Mild Acid/Enzymatic: Converts Amide
Acid.
Q: Can I use enzymes?A: Yes. Nitrilase enzymes (EC 3.5.5.1) can convert the cyano group directly to the carboxylic acid at pH 7.0 and 30°C, preserving the chiral center and preventing degradation.
Data Comparison: Hydrolysis Methods
Method
Conditions
Typical Yield
Risk Factor
Acid Hydrolysis
6N HCl, Reflux, 12h
45-60%
High (Racemization, degradation)
Base Hydrolysis
NaOH, EtOH, Reflux
50-65%
Moderate (Racemization)
Enzymatic (Nitrilase)
pH 7 buffer, 30°C
85-95%
Low (Requires specific enzyme screening)
Module 3: Synthesis Route B – Pd-Catalyzed Carbonylation
Diagnosis: Conversion of m-Iodo-Phe to m-Carboxy-Phe stops at <50%. Black precipitate (Pd black) is visible.
Root Cause: Carbonylation (inserting CO) is notoriously difficult on amino acids due to catalyst poisoning by the free amine or sulfur impurities, and protodeboronation if using boronic acid routes.
Mechanism of Failure
The free amine on the phenylalanine backbone can coordinate to the Palladium (Pd), forming a stable "Pd-Amine" complex that is catalytically dead. This prevents the CO insertion cycle.
Troubleshooting Protocol: Protecting the Catalyst
Protection is Mandatory: Never attempt Pd-catalyzed carbonylation on unprotected amino acids.
Recommendation: Use Boc-m-Iodo-Phe-OMe . The Boc (amine) and Methyl Ester (acid) protect the Pd center from chelation.
Pressure Matters: Balloon pressure (1 atm) of CO is often insufficient for unactivated aryl iodides.
Recommendation: Use a Parr reactor at 5-10 bar (70-150 psi) .
Water Scavenging: Water acts as a nucleophile but can also kill the active anhydride intermediate. Use anhydrous DMF or Dioxane.
Visual Workflow: Catalytic Cycle & Failure Points
Caption: Palladium catalytic cycle showing the critical failure point where free amines poison the catalyst.
References & Grounding
Suzuki-Miyaura Coupling & Optimization:
Mechanism & Troubleshooting: BenchChem. (2025).[3][4] Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.Link
Ligand Effects: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Link
Phase Transfer Catalysis (O'Donnell Method):
Alkylation Strategy: O'Donnell, M. J. (2004). The Enantioselective Synthesis of Amino Acids by Phase-Transfer Catalysis. Accounts of Chemical Research. Link
Isolation & Zwitterions:
Isoelectric Point Logic: Master Organic Chemistry. (2023).[2][5] Isoelectric Points of Amino Acids (and How To Calculate Them).Link
Purification: Google Patents. (1990). Process for isolating and purifying amino acids (US4956471A).Link
Nitrile Hydrolysis:
Conditions: Organic Chemistry Portal. (2023). Synthesis of carboxylic acids by hydrolysis of nitriles.[6][5][7]Link
Peptides containing 3-carboxyphenylalanine (3-CPA) present a unique "amphiphilic trap" in peptide synthesis and purification. Unlike standard phenylalanine, 3-CPA possesses an aromatic ring (hydrophobic/pi-stacking) and a benzylic carboxyl group (hydrogen bonding/acidic).
This combination creates two distinct aggregation mechanisms:
Hydrophobic Collapse: Driven by the aromatic ring.
Intermolecular Hydrogen Bonding: The side-chain carboxyl acts as a donor/acceptor, promoting beta-sheet formation even more aggressively than Asp or Glu.
This guide provides self-validating protocols to resolve these issues across the entire workflow: Synthesis, Purification, and Formulation.
Module 1: Solid Phase Peptide Synthesis (SPPS)
User Issue: "My resin has stopped swelling and coupling efficiency has dropped significantly after adding the 3-CPA residue."
Root Cause:
The introduction of 3-CPA often triggers "beta-sheet onset." The aromatic interaction stabilizes the sheet, while the side-chain carboxyl (even when protected) adds steric bulk and dipole interactions that favor ordering on the resin.
Protocol 1.1: The "Magic Mixture" Coupling Strategy
Do not use standard DMF for difficult 3-CPA sequences. Use this chaotropic solvent system to disrupt hydrogen bond networks on-resin.
Reagents:
Activator: HATU (0.5 M) or COMU.
Base: DIEA (Diisopropylethylamine).
Solvent System: DMF/DCM/NMP (1:1:1) containing 1% Triton X-100 or 0.1 M LiCl .
Step-by-Step:
Swelling: Wash resin with DCM (Dichloromethane) to maximize swelling prior to coupling.
Activation: Pre-activate Fmoc-3-CPA(OtBu)-OH with HATU/DIEA for exactly 30 seconds.
Note: Ensure the side chain is tBu (tert-butyl) protected. Free carboxylic acids will cause branching and termination.
Coupling: Add to resin and heat to 50°C (microwave) or 60°C (conventional heating) for 20 minutes.
Causality: Heat provides the kinetic energy to overcome the energy barrier of the aggregated state.
Double Couple: Repeat the step if the sequence is >15 residues.
Protocol 1.2: Backbone Protection (The "Kink" Method)
If the "Magic Mixture" fails, you must mechanically disrupt the secondary structure.
Strategy: Insert a Pseudoproline (PsiPro) dipeptide (e.g., Fmoc-Ala-Thr(PsiMe,Mepro)-OH) at position
or relative to the 3-CPA residue.
Alternative: Use Fmoc-Hmb or Fmoc-Dmb backbone protection on the residue immediately preceding the 3-CPA. This prevents the formation of the intermolecular hydrogen bonds essential for aggregation.
Module 2: Purification & Solubilization
User Issue: "The peptide elutes as a broad smear on HPLC or precipitates inside the column using standard TFA buffers."
At pH 2, the side chain carboxyl of 3-CPA (pKa ~3.5–4.0) is protonated (neutral) .
Result: The residue becomes highly hydrophobic. The lack of charge repulsion allows the aromatic rings to stack (Pi-Pi interactions), leading to column fouling and precipitation.
Protocol 2.1: High-pH Reverse Phase HPLC
Switching to a basic mobile phase ionizes the 3-CPA side chain (
). The electrostatic repulsion breaks up aggregates and dramatically improves peak shape.
System Setup:
Column: Polymer-based C18 (e.g., PLRP-S) or Hybrid Silica (e.g., Waters XBridge, Agilent Extend-C18) capable of withstanding pH 10. Do not use standard silica columns.
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.0–10.0).
Validation:
Run a pilot injection (10 µg). If the peak sharpens significantly compared to the TFA run, the aggregation was pH-dependent.
Module 3: Formulation & Assay Stability
User Issue: "My peptide is pure, but it crashes out of solution when I dilute it into PBS for biological assays."
Root Cause:
PBS (pH 7.[1]4) often contains high salt (150 mM NaCl).
Charge Screening: High salt screens the charges that keep the peptide soluble.
Isoelectric Point (pI): If the 3-CPA shifts the net pI of your peptide close to 7.4, it will have zero net charge in PBS, leading to immediate precipitation.
Protocol 3.1: The "Solubility Ladder" Test
Determine the optimal buffer system before committing valuable sample.
Calculate pI: Use a peptide calculator. Assign 3-CPA as "Asp" (D) for a rough pI estimate, as their pKa values are similar.
Prepare Stock: Dissolve peptide in 50 mM Ammonium Bicarbonate (volatile, lyophilizable) or DMSO (if compatible).
Titration:
Aliquot 10 µL of peptide stock into a 96-well plate.
Add 90 µL of the following buffers:
A: 10 mM Acetate (pH 4.0)
B: 10 mM Phosphate (pH 7.4)
C: 10 mM Tris/Glycine (pH 9.0)
Measure: Read Absorbance at 280 nm (or 214 nm). Turbidity (high Abs at 350-400 nm) indicates aggregation.
Recommendation:
If the peptide aggregates at pH 7.4, engineer the formulation:
Add Chaotrope: 0.5 M Arginine-HCl (stabilizes hydrophobic patches).
Figure 1: The Aggregation Mechanism & Troubleshooting Logic
Caption: Figure 1. Decision tree linking the chemical properties of 3-CPA (aromaticity and acidity) to specific aggregation events and their corresponding technical solutions.
References
Paradisio, A., et al. (2014). "Overcoming Aggregation in Solid-phase Peptide Synthesis." Sigma-Aldrich (Merck).
Relevance: Defines the "Magic Mixture" and pseudoproline str
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Avoiding Diketopiperazine (DKP) Formation with m-Carboxyphenylalanine (m-CPA) Residues
Ticket ID: #DKP-mCPA-001
Status: Resolved / Guide Available
Executive Summary & Root Cause Analysis
The Problem:
Researchers incorporating m-carboxyphenylalanine (m-CPA) at the C-terminus or penultimate position often observe a significant loss of peptide chains and the appearance of cyclic dipeptide byproducts. This is due to Diketopiperazine (DKP) formation , a side reaction where the free N-terminal amine of the second residue attacks the C-terminal ester linkage, cleaving the dipeptide from the resin.
Why m-Carboxyphenylalanine?
While Proline and Glycine are the "classic" culprits for DKP formation, m-CPA presents a unique risk profile:[1]
Conformational Rigidity: The aromatic ring and the meta-substituent can restrict backbone rotation, potentially stabilizing the cis-amide-like transition state required for cyclization.
Electronic Activation: If the C-terminal ester linkage is to a standard benzyl-type resin (e.g., Wang), the electron-withdrawing nature of the aromatic system can make the ester carbonyl more electrophilic, accelerating the nucleophilic attack.
Mechanism of Failure
The following diagram illustrates the kinetic pathway leading to chain termination.
Troubleshooting Guide: Mitigation Strategies
This section details specific adjustments to your SPPS workflow to prevent DKP formation.
Strategy A: Resin Selection (The Gold Standard)
Recommendation: Switch from Wang or Merrifield resin to 2-Chlorotrityl Chloride (2-CTC) Resin .
The Science: The 2-CTC linker involves a bulky trityl group. This steric bulk effectively shields the C-terminal ester carbonyl from nucleophilic attack by the N-terminal amine. Furthermore, the ester linkage to 2-CTC is extremely acid-labile but stable to base, preventing the premature cleavage that characterizes DKP formation.
Impact: Reduces DKP formation by >95% compared to benzyl-ester resins.
Strategy B: Optimized Deprotection Kinetics
Recommendation: Alter the Fmoc-removal protocol for the second residue.
The Science: DKP formation is base-catalyzed.[2][3][4] Standard protocols (e.g., 20% piperidine for 20 minutes) provide ample time for the free amine to attack the ester.
Protocol Adjustment: Use a "short pulse" strategy or a non-nucleophilic base (DBU) to minimize the residence time of the free amine in a basic environment before the next coupling.
Parameter
Standard Protocol (High Risk)
Optimized Protocol (Low Risk)
Resin
Wang / Merrifield
2-Chlorotrityl Chloride (2-CTC)
Base
20% Piperidine in DMF
0.1 M HOBt + 20% Piperidine (Acid suppresses cyclization)
Dissolve Fmoc-m-CPA-OH (0.6 – 0.8 equivalents relative to resin capacity) in dry DCM (10 mL per gram of resin).
Note: Intentionally underloading the resin (0.6 eq) reduces inter-chain aggregation.
Add DIPEA (4.0 equivalents).
Add the solution to the resin and shake for 2 hours at room temperature.
Capping (Critical):
Add Methanol (1 mL per gram of resin) directly to the reaction mixture.
Shake for 15 minutes. This caps unreacted trityl chlorides as methyl ethers.
Drain and wash with DCM (3x), DMF (3x), and DCM (3x).
Validation:
Perform an Fmoc determination test (UV absorbance) to calculate the actual loading level (mmol/g).
SOP-02: DKP-Safe Deprotection for the Second Residue
Use this specifically when removing the Fmoc group from the AA attached to m-CPA.
Wash: Wash resin with DMF (3 x 1 min).
Short Deprotection 1: Add 20% Piperidine/DMF.[1][5] Agitate for 2 minutes . Drain.
Short Deprotection 2: Add 20% Piperidine/DMF.[1][5] Agitate for 5 minutes . Drain.
Rapid Wash: Immediately wash with DMF (5 x 1 min) to remove all traces of base.
Immediate Coupling: Proceed immediately to the coupling of the third amino acid. Do not store the resin at this stage.
Frequently Asked Questions (FAQs)
Q: Can I use DBU instead of Piperidine to prevent DKP?A: Yes. A solution of 2% DBU and 2% Piperidine in DMF is often used for "difficult" deprotections. DBU is a non-nucleophilic base, which reduces the risk of aspartimide formation, but for DKP, the primary driver is the time the free amine sits in a basic solution. Short deprotection times are more critical than the specific base used.
Q: My m-CPA is in the middle of the sequence, not the C-terminus. Is DKP still a risk?A: DKP is strictly a reaction of the C-terminal dipeptide ester. If m-CPA is in the middle of the chain (residue 3 or higher), DKP cannot occur via the resin linkage. However, you should watch for internal aggregation or aspartimide formation if the sequence is difficult.
Q: Why does the "m-carboxy" group matter if it's protected?A: Even if protected (e.g., as a t-Butyl ester), the meta-substituent adds steric bulk. In peptide chemistry, steric crowding can force the backbone into a "turn" conformation (cis-amide isomer), bringing the N-terminus and C-terminus of the dipeptide into close proximity. This "pre-organization" lowers the energy barrier for the cyclization reaction.
Q: I see a "des-dipeptide" impurity in my Mass Spec. Is this DKP?A: Yes. If your target peptide is missing the first two C-terminal amino acids (Mass = Target - [AA1 + AA2]), this is the hallmark of DKP formation. The dipeptide cyclized and fell off the resin, leaving the hydroxyl-functionalized resin behind (which cannot react further), or if it happened later, you simply lose the chain.
References
BenchChem. (2025).[1][3] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). Retrieved from
National Institutes of Health (NIH). (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. PubMed Central. Retrieved from
A Senior Scientist's Guide to the Structural Verification of 3-(2-Amino-2-carboxyethyl)benzoic Acid: An NMR-Centric Comparative Analysis
For researchers and professionals in drug development, the precise structural confirmation of novel molecules is the bedrock of any successful campaign. Unnatural amino acids (UAAs), such as 3-(2-Amino-2-carboxyethyl)ben...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural confirmation of novel molecules is the bedrock of any successful campaign. Unnatural amino acids (UAAs), such as 3-(2-Amino-2-carboxyethyl)benzoic acid (also known as 3-carboxyphenylalanine), are increasingly vital building blocks in designing next-generation therapeutics, from peptidomimetics to antibody-drug conjugates.[1][2][3][4] Their unique structures can enhance stability, improve binding affinity, and introduce novel functionalities.[3][4]
This guide provides an in-depth analysis of the cornerstone technique for structural elucidation—¹H Nuclear Magnetic Resonance (NMR) spectroscopy—for 3-carboxyphenylalanine. We will not only dissect its theoretical spectrum but also objectively compare the insights derived from NMR with those from orthogonal techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This multi-faceted approach ensures the highest level of scientific integrity for characterizing this critical UAA.
Part 1: Deconstructing the ¹H NMR Spectrum of 3-Carboxyphenylalanine
Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, atom-level view of a molecule's structure by probing the magnetic environments of its nuclei.[5] For a molecule like 3-carboxyphenylalanine, the ¹H NMR spectrum is information-rich, offering definitive proof of its covalent framework through three key parameters: chemical shift (δ), integration, and spin-spin coupling (J-coupling).
A Theoretical Prediction: What to Expect from the Spectrum
Before analyzing experimental data, an expert approach involves predicting the spectrum based on the molecule's structure. This practice validates experimental findings and aids in assigning complex signals. The molecule can be divided into three distinct regions: the aliphatic side chain, the aromatic ring, and the exchangeable protons.
The Aliphatic Region (δ ≈ 3.0 - 4.5 ppm): The ethyl side chain attached to a chiral center (the α-carbon) presents a classic, complex spin system.
Hα (α-proton): The proton on the α-carbon is adjacent to both the methylene group (β-protons) and the amine. It is expected to appear as a doublet of doublets (dd) around 4.0-4.3 ppm, similar to the α-proton in phenylalanine derivatives.[6][7]
Hβ (β-protons): The two protons on the β-carbon are diastereotopic. This is because the adjacent α-carbon is a stereocenter, making their chemical environments non-equivalent. Consequently, they will have different chemical shifts and will couple with each other (geminal coupling) and with Hα (vicinal coupling). This typically results in two separate multiplets, often complex and overlapping, between approximately 3.0 and 3.5 ppm.[8]
The Aromatic Region (δ ≈ 7.5 - 8.5 ppm): The 1,3-disubstituted benzoic acid moiety will give rise to four distinct signals for the four aromatic protons. Both the carboxylic acid and the alkyl chain are electron-withdrawing groups, which will shift these protons downfield compared to benzene (δ 7.26 ppm).[9]
H2: This proton is situated between two substituents and will likely have no ortho or meta coupling partners, appearing as a sharp singlet or a narrowly split triplet further downfield (≈ 8.2 ppm).
H6: Ortho to the alkyl group and meta to the carboxyl group, this proton will appear as a doublet.
H5: Meta to both substituents, this proton will appear as a triplet, split by H4 and H6.
H4: Ortho to the carboxyl group and meta to the alkyl group, this proton will also appear as a doublet (or more accurately, a doublet of doublets with a small meta coupling). The expected chemical shifts for these protons will be in the 7.5-8.1 ppm range.[10]
The Exchangeable Protons (δ > 10 ppm and variable): The carboxylic acid (-COOH) and ammonium (-NH₃⁺) protons are acidic and readily exchange with deuterium. In a solvent like DMSO-d₆, the carboxylic acid proton is often observed as a very broad singlet far downfield (δ > 12 ppm), while the ammonium protons may appear as a broad signal around 8-9 ppm.[11] In D₂O, these signals will disappear, providing a key confirmation of their identity.
Predicted ¹H NMR Peak Assignments
The following table summarizes the anticipated signals for 3-carboxyphenylalanine when dissolved in DMSO-d₆.
Signal Assignment
Predicted δ (ppm)
Multiplicity
Integration
J-Coupling (Hz)
Hα
4.0 - 4.3
dd
1H
J(Hα, Hβa) ≈ 8-10, J(Hα, Hβb) ≈ 4-6
Hβa / Hβb
3.0 - 3.5
m
2H
J(Hβa, Hβb) ≈ 14-16 (geminal)
H5
7.5 - 7.7
t
1H
J(H5, H4) ≈ 7-8, J(H5, H6) ≈ 7-8
H6
7.8 - 8.0
d
1H
J(H6, H5) ≈ 7-8
H4
8.0 - 8.2
d
1H
J(H4, H5) ≈ 7-8
H2
8.2 - 8.4
s
1H
-
-NH₃⁺
8.0 - 9.0
br s
3H
-
-COOH
> 12
br s
1H
-
Part 2: Experimental Protocol & Workflow
Trustworthiness in analytical science comes from robust and reproducible methodologies. The following section details a standard operating procedure for acquiring high-quality NMR data for this type of analyte.
Sample Preparation and NMR Acquisition
Sample Preparation: Weigh approximately 5-10 mg of 3-carboxyphenylalanine and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the zwitterionic form of the amino acid and allows for the observation of exchangeable -COOH and -NH₃⁺ protons.[12]
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
Transfer: Transfer the solution to a 5 mm NMR tube.
Initial Acquisition: Acquire a standard ¹H NMR spectrum (e.g., on a 400 MHz spectrometer). Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.
Deuterium Exchange: To confirm the identity of exchangeable protons, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The signals corresponding to -COOH and -NH₃⁺ should significantly diminish or disappear.
2D NMR (Optional but Recommended): For unambiguous assignment, acquire a 2D COSY (Correlation Spectroscopy) spectrum.[13] This experiment will show correlations between protons that are coupled to each other, definitively linking Hα to the Hβ protons and confirming the connectivity within the aromatic ring.
Integrated Analytical Workflow
A comprehensive characterization strategy relies on more than a single technique. The following workflow ensures a molecule's identity, purity, and structure are fully validated.
Publish Comparison Guide: Chiral HPLC Methods for 3-Carboxyphenylalanine
This guide outlines the optimal chromatographic strategies for determining the enantiomeric purity of 3-carboxyphenylalanine (3-CPA) . 3-CPA is a non-proteinogenic amino acid featuring a zwitterionic backbone with an add...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the optimal chromatographic strategies for determining the enantiomeric purity of 3-carboxyphenylalanine (3-CPA) .
3-CPA is a non-proteinogenic amino acid featuring a zwitterionic backbone with an additional carboxylic acid on the aromatic ring. This structural duality—combining the hydrophobicity of the phenyl ring with high polarity and acidity—presents unique separation challenges. This guide prioritizes Direct Analysis (no derivatization) using Zwitterionic and Crown Ether phases as the modern gold standards, while retaining Ligand Exchange as a robust traditional alternative.
Executive Summary
The Challenge: 3-carboxyphenylalanine (3-CPA) is a critical scaffold in peptidomimetics and glutamate receptor antagonist design. Its high polarity and dual-acidic nature often lead to peak tailing on traditional reversed-phase chiral columns.
The Solution: Direct chiral analysis on Zwitterionic (ZWIX) or Crown Ether (CROWNPAK) stationary phases offers the highest precision, eliminating the kinetic resolution errors inherent in derivatization methods.
Recommendation:
Legacy Method (Robust/Low Cost): Ligand Exchange (CLEC) with Copper(II)
Methodological Landscape & Decision Matrix
The following workflow illustrates the logic for selecting the appropriate method based on your detection needs and available instrumentation.
Figure 1: Decision tree for selecting the optimal chiral method for 3-carboxyphenylalanine.
Deep Dive: Protocols & Mechanisms
Method A: Zwitterionic Chiral Stationary Phase (The Gold Standard)
Column: Daicel Chiralpak ZWIX(+) or ZWIX(-) (3 µm, 3.0 x 150 mm)
Mechanism: This phase employs a cinchona alkaloid-derived chiral selector fused with a sulfonic acid group. It operates via a Double Ion-Pairing mechanism: the amino group of 3-CPA interacts with the sulfonic acid (cation exchange), while the carboxyl group interacts with the quinuclidine nitrogen (anion exchange).
Why it works: 3-CPA is an acidic zwitterion. ZWIX phases are specifically designed to retain and resolve such polar ampholytes without derivatization.
Protocol:
Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v) containing 50 mM Formic Acid + 25 mM Diethylamine (DEA).
Flow Rate: 0.4 mL/min (for 3mm ID).
Temperature: 25°C (Lower temperature, e.g., 10°C, often improves resolution).
Detection: UV @ 254 nm or ESI-MS (Positive mode).
Note: The elution order can be reversed by switching from ZWIX(+) to ZWIX(-), a critical feature for confirming trace impurity peaks.
Method B: Crown Ether Phase (High Efficiency)
Column: Daicel Crownpak CR-I(+) (5 µm, 3.0 x 150 mm)
Mechanism: The 18-crown-6 ether ring forms an inclusion complex with the protonated primary amine (
) of the amino acid.
Why it works: Crown ethers provide exceptional selectivity for
-amino acids. However, the mobile phase must be acidic (pH 1.0–2.0) to ensure the amine is fully protonated.
Protocol:
Mobile Phase: pH 1.5 Perchloric Acid (HClO₄) aqueous solution (100%). Alternative: pH 2.0 TFA/MeOH (90:10) if organic modifier is needed for solubility.
Temperature: 10°C – 25°C. (Cooling is highly recommended to stabilize the inclusion complex).
Detection: UV @ 210 nm (Low wavelength required due to weak chromophore in acidic water).
Method C: Ligand Exchange Chromatography (CLEC)
Column: Chiralpak MA(+) or Sumichiral OA-5000
Mechanism: A ternary complex is formed between the copper(II) ion, the chiral selector on the column (e.g., L-proline), and the analyte (3-CPA).
Why it works: The extra carboxyl group on 3-CPA does not interfere significantly with the 5-membered chelate ring formed by the
-amino and -carboxyl groups.
Protocol:
Mobile Phase: 2 mM CuSO₄ aqueous solution.
Flow Rate: 0.5 mL/min.
Temperature: 50°C (Higher temperature improves mass transfer in ligand exchange).
The following table synthesizes expected performance metrics based on the physicochemical properties of acidic aromatic amino acids.
Feature
Method A: ZWIX(+)
Method B: Crownpak CR-I(+)
Method C: Ligand Exchange
Separation Mode
Double Ion-Pairing
Host-Guest Inclusion
Ternary Metal Complexation
Resolution ()
High (> 2.5)
Very High (> 3.0)
Moderate (1.5 – 2.0)
Analysis Time
Fast (10–15 min)
Fast (10–20 min)
Slow (20–40 min)
Sample Prep
Dissolve in Mobile Phase
Dissolve in dilute acid
Dissolve in water
MS Compatibility
Excellent
Poor (Non-volatile acids)
Incompatible (Cu ions)
Robustness
High (Immobilized)
Moderate (pH sensitive)
High (Very stable)
Elution Order
L-isomer first (usually)
D-isomer first (on CR(+))
L-isomer first (on MA(+))
Mechanism Visualization
Understanding the molecular interaction is key to troubleshooting.
Figure 2: Mechanistic comparison. Crown ether relies on steric fit of the ammonium ion, while ZWIX utilizes simultaneous electrostatic interactions.
Troubleshooting & Optimization
Peak Tailing on ZWIX:
Cause: Incomplete ionization of the 3-CPA or the selector.
Fix: Adjust the acid/base ratio in the mobile phase. Ensure the formic acid concentration is sufficient (50mM) to suppress the ionization of the side-chain carboxyl if necessary, or use a buffer to fix the ionization state.
Low Retention on Crownpak:
Cause: Temperature too high or pH not acidic enough.
Fix: Lower temperature to 10°C. Ensure mobile phase pH is < 2.0 using Perchloric Acid. The ammonium group must be fully protonated to bind.
Interference from Copper (CLEC):
Cause: Copper peaks in UV or precipitation.
Fix: Use UV @ 254 nm where the Cu-Amino Acid complex absorbs strongly, but free copper absorbs less. Do not use this method if you intend to recover the pure enantiomer for biological assays, as copper removal is difficult.
References
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Application Guide for Zwitterionic Phases.
Hyun, M. H. (2016). "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A.
Ilisz, I., et al. (2013). "Separation of Amino Acids on Zwitterionic Chiral Stationary Phases." Journal of Chromatography A.
Davankov, V. A. (2003). "Ligand Exchange Chromatography of Chiral Compounds." Chromatographia.
Bhushan, R., & Martens, J. (2010). "Amino Acids: Chromatographic Separation and Enantioseparation." HNB Pub. (Reference for Marfey's Reagent protocols).
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of m-Carboxyphenylalanine Peptides
For researchers and drug development professionals working with non-canonical amino acids (ncAAs), understanding their behavior in mass spectrometry is paramount for confident structural elucidation. Meta-carboxyphenylal...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals working with non-canonical amino acids (ncAAs), understanding their behavior in mass spectrometry is paramount for confident structural elucidation. Meta-carboxyphenylalanine (m-Cpa), an isomer of aminobenzoic acid with a phenyl ring carboxyl group, presents a unique analytical challenge. Its incorporation into peptides can significantly alter fragmentation patterns compared to its canonical counterpart, Phenylalanine (Phe).
This guide provides an in-depth comparison of the fragmentation behaviors of m-Cpa-containing peptides under the two most common tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD). We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a logical framework for interpreting the resulting spectra.
The Structural Uniqueness of m-Carboxyphenylalanine
The key to predicting the fragmentation of an m-Cpa peptide lies in its structure. Unlike Phenylalanine, m-Cpa possesses a carboxylic acid group on its side-chain phenyl ring. This acidic moiety introduces a new site for charge localization and specific neutral losses, which are not observed with standard aromatic amino acids.
Figure 1: Comparison of Phenylalanine and m-Carboxyphenylalanine structures.
Comparative Fragmentation Analysis: CID vs. ETD
The choice of fragmentation method is critical and depends on the analytical goal. CID, a "slow-heating" method, typically cleaves the most labile bonds, while ETD, a non-ergodic method, induces backbone cleavage while preserving labile modifications.[1]
Collision-Induced Dissociation (CID): The Workhorse Method
In low-energy CID, protonated peptides fragment primarily at the amide bonds along the backbone, producing b- and y-type ions.[2][3] However, the presence of the acidic m-Cpa side chain introduces specific fragmentation pathways.
Key Characteristics of CID on m-Cpa Peptides:
Backbone Fragmentation: A standard series of b- and y-ions will be observed, allowing for sequence determination.
Characteristic Neutral Losses: The carboxylic acid group on the side chain is prone to neutral losses, similar to those seen with Aspartic and Glutamic acid.
Loss of Water (H₂O, -18 Da): A common neutral loss from the side-chain carboxyl group, especially from fragment ions containing the m-Cpa residue.[2]
Loss of Carbon Dioxide (CO₂, -44 Da): Under higher energy conditions, decarboxylation of the side chain can occur.
Side-Chain Fragmentation: Direct cleavage of the Cβ-Cγ bond can result in a fragment ion corresponding to the carboxyphenylalanine immonium ion or related structures.
Caption: Predicted CID fragmentation pathways for m-Cpa peptides.
Electron-Transfer Dissociation (ETD): Preserving the Modification
ETD involves the transfer of an electron to a multiply protonated peptide, which induces cleavage of the N-Cα backbone bonds, generating c- and z-type fragment ions.[1][4] A key advantage of ETD is its ability to preserve labile post-translational modifications (PTMs), as the side chains are typically not ejected.[4][5]
Key Characteristics of ETD on m-Cpa Peptides:
Backbone Fragmentation: ETD provides extensive c- and z-ion series, which are complementary to CID's b/y ions and can increase sequence coverage.[4]
Side-Chain Preservation: The carboxyphenyl side chain generally remains intact on the c- and z-fragments. This makes ETD the superior method for unambiguously locating the m-Cpa residue within the peptide sequence, as characteristic neutral losses are minimized.
Charge State Dependency: ETD is most effective for peptides with a charge state of +2 or higher, which is typical for tryptic peptides.[4]
Experimental Protocol: LC-MS/MS Analysis of an m-Cpa Peptide
This protocol outlines a self-validating system for the robust analysis of a synthetic peptide containing m-carboxyphenylalanine.
Sample Preparation and Digestion (If Applicable)
For synthetic peptides, direct infusion or LC-MS is appropriate. If the m-Cpa is within a larger protein, a standard proteolytic digest is required.
Protein Denaturation & Reduction: Resuspend the protein in 8M Urea, 100mM Tris-HCl pH 8.5. Add TCEP to a final concentration of 5 mM and incubate for 20 minutes.[7]
Alkylation: Add iodoacetamide to 10 mM and incubate for 15 minutes in the dark.[7]
Digestion: Dilute the sample to <2M Urea with 100mM Tris-HCl pH 8.5. Add trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.[7]
Cleanup: Quench the reaction with 5% formic acid and desalt the peptide mixture using a C18 ZipTip or equivalent.[7]
Liquid Chromatography and Mass Spectrometry
Caption: Experimental workflow for LC-MS/MS analysis.
Instrumentation:
LC System: An ultra-performance liquid chromatography (UPLC) system for high-resolution separation (e.g., Waters ACQUITY, Thermo Ultimate 3000).[8]
Mass Spectrometer: A high-resolution tandem mass spectrometer with both CID and ETD capabilities (e.g., Thermo Orbitrap Fusion, Sciex ZenoTOF).
Method Parameters:
LC Separation:
Column: C18 reversed-phase column (e.g., 1.7 µm bead size, 75 µm ID x 20 cm).[8]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 4% to 30% B over 60 minutes at a flow rate of 300 nL/min.[8]
Mass Spectrometry:
Mode: Data-Dependent Acquisition (DDA).
MS1 Survey Scan: 350-1500 m/z range at a resolution of 60,000.
MS/MS Triggering: Select the top 10-15 most abundant precursor ions for fragmentation.
Fragmentation: Set up the instrument method to perform alternating CID and ETD scans on the same precursor ion. This provides a direct and robust comparison.[4]
CID: Normalized Collision Energy (NCE) of 28-32%.[8]
ETD: Use calibrated reagent fill times and reaction times according to manufacturer recommendations.
Dynamic Exclusion: Exclude previously fragmented precursors for 30 seconds to increase coverage.
Data Analysis
Database Searching: Use a search algorithm (e.g., Mascot, Sequest, MaxQuant) to match the fragmentation spectra against a sequence database containing the m-Cpa-modified peptide.
Manual Validation: Critically inspect the annotated spectra from both CID and ETD.
For CID, look for the expected b/y ion series and identify peaks corresponding to the neutral loss of water from fragments containing m-Cpa.
For ETD, confirm the presence of a comprehensive c/z ion series and verify that the side chain remains intact on these fragments.
Conclusion and Recommendations
The presence of a carboxylic acid on the side chain of m-carboxyphenylalanine dictates its fragmentation behavior in tandem mass spectrometry. While standard CID is effective for sequencing, it often produces a characteristic neutral loss of water (18 Da) from the side chain, which can complicate spectral interpretation but also serve as a diagnostic marker.
For unambiguous localization of the m-Cpa residue and to maximize sequence coverage without complicating side-chain reactions, Electron-Transfer Dissociation (ETD) is the recommended method . Its non-ergodic fragmentation preserves the side-chain structure, providing clearer and more confident data.
For the most comprehensive characterization, an experimental design that incorporates alternating CID and ETD scans on the same precursor is the gold standard. This approach leverages the strengths of both techniques, providing rich, complementary data for confident identification and structural elucidation of m-carboxyphenylalanine-containing peptides.
References
Creative Proteomics. (n.d.). PTM Identification via Mass Spectrometry.
Eyers, C. E. (2012). Analysis of Post-translational Modifications by LC-MS/MS. In Protein and Peptide Mass Spectrometry in Drug Discovery.
Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research. Available at: [Link]
Waters Corporation. (2008). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Application Note. Available at: [Link]
Shaw, J. B., et al. (2017). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry. Available at: [Link]
ResearchGate. (n.d.). ETD versus CID dissociation of peptides.
Walsh Medical Media. (2012). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Available at: [Link]
Zirah, S., et al. (2016). General rules of fragmentation evidencing lasso structures in CID and ETD. Analyst. Available at: [Link]
QB3/Chemistry Mass Spectrometry Facility, UC Berkeley. (n.d.). Identification of Protein Modifications.
University of Leeds. (n.d.). Identification of Protein Modifications by Mass Spectrometry.
Smith, J. (n.d.). McLafferty rearrangement of peptides and substituent effects on peptide fragmentation.
Wysocki, V. H., et al. (2005). Mass spectrometry of peptides and proteins. Chemical Reviews.
Gu, J., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. Available at: [Link]
ResearchGate. (n.d.). MS/MS fragmentation spectrum of the candidate peptide.
BioPharmaSpec. (2023). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
Lapek, J. D., et al. (2019). Quantitative Multiplex Substrate Profiling of Peptidases by Mass Spectrometry. Molecular & Cellular Proteomics. Available at: [Link]
ResearchGate. (n.d.). Peptide and protein analysis with mass spectrometry.
Barnes, S. & Renfrow, M. (2011).
Zhang, Z., et al. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science. Available at: [Link]
A Comparative Crystallographic Guide to 3-(2-Amino-2-carboxyethyl)benzoic Acid Analogs: Unraveling Solid-State Structures in the Absence of Direct Data
Introduction: The Challenge of Characterizing 3-(2-Amino-2-carboxyethyl)benzoic Acid 3-(2-Amino-2-carboxyethyl)benzoic acid, also known as m-carboxyphenylalanine, is a non-proteinogenic amino acid with significant potent...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Characterizing 3-(2-Amino-2-carboxyethyl)benzoic Acid
3-(2-Amino-2-carboxyethyl)benzoic acid, also known as m-carboxyphenylalanine, is a non-proteinogenic amino acid with significant potential in peptidomimetic design and drug development. Its unique structure, featuring a meta-substituted benzoic acid on the phenylalanine backbone, presents intriguing possibilities for molecular interactions and self-assembly. However, a comprehensive understanding of its three-dimensional structure through X-ray crystallography remains elusive, with no publicly available crystal structures of the isolated molecule or its complexes to date. This absence of empirical data poses a significant challenge for researchers aiming to leverage its structural features in rational drug design.
This guide addresses this knowledge gap by providing a comparative analysis of the X-ray crystallography data of structurally related and functionally relevant compounds. By examining the crystal structures of aminobenzoic acid isomers, their metal complexes, and a substituted phenylalanine analog, we can infer the likely crystallographic behavior of 3-(2-Amino-2-carboxyethyl)benzoic acid. This comparative approach allows us to explore the influence of functional group positioning, intermolecular interactions, and coordination chemistry on the solid-state architecture of these molecules, offering valuable insights for the crystallization and characterization of novel derivatives.
Comparative Analysis of Crystal Structures
The solid-state structure of a molecule is dictated by a delicate balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and π-π stacking. In the case of aminobenzoic acids and their derivatives, the positions of the amino and carboxylic acid groups are critical in defining the primary hydrogen-bonding motifs and, consequently, the overall crystal packing.
The Influence of Isomerism: o-, m-, and p-Aminobenzoic Acids
The isomers of aminobenzoic acid provide a fundamental platform for understanding how the spatial arrangement of functional groups affects crystal packing.
ortho-Aminobenzoic Acid (Anthranilic Acid): The proximity of the amino and carboxyl groups in o-aminobenzoic acid allows for strong intramolecular hydrogen bonding. This often leads to the formation of non-zwitterionic molecules in the solid state, where the carboxyl group remains protonated.[1] The crystal structure of a monoclinic form of o-aminobenzoic acid reveals that adjacent molecules form cyclic dimers through intermolecular hydrogen bonds between their carboxyl groups.[1]
meta-Aminobenzoic Acid: In m-aminobenzoic acid, the functional groups are further apart, reducing the influence of intramolecular interactions. This leads to a rich polymorphic landscape, with at least five known polymorphs.[2][3] Some polymorphs feature non-zwitterionic molecules forming cyclic dimers, similar to the ortho isomer, while others consist of zwitterions.[2][4] The presence of both zwitterionic and non-zwitterionic forms highlights the subtle energetic balance in the crystal lattice of this isomer.[2]
para-Aminobenzoic Acid (PABA): As a key precursor in folate synthesis, PABA has been extensively studied.[5] It exhibits at least four polymorphs (α, β, γ, and δ).[2][6][7] The α and β forms are the most common and are enantiotropically related, with the α-form being more stable at higher temperatures.[6][8] The α-form is characterized by carboxylic acid dimers, which are kinetically favored during crystallization.[8][9] In contrast, the β-form features a tetrameric hydrogen-bonding network involving both the amino and carboxyl groups.[9]
The diverse packing arrangements of these isomers underscore the profound impact of functional group positioning on the resulting solid-state architecture. For 3-(2-Amino-2-carboxyethyl)benzoic acid, the meta substitution pattern suggests a propensity for complex polymorphic behavior, potentially including both zwitterionic and non-zwitterionic forms.
The Impact of Metal Coordination: A Copper(II) Complex of p-Aminobenzoic Acid
The introduction of a metal center dramatically alters the crystallographic landscape. In a one-dimensional copper(II) coordination polymer with p-aminobenzoate, the pABA ligand bridges adjacent copper atoms through both the amine nitrogen and a carboxylate oxygen.[10][11] This results in a square-pyramidal coordination geometry around the copper ion, with a water molecule occupying the apical position.[10][11] The formation of such coordination polymers demonstrates the versatility of the aminobenzoate scaffold in constructing extended supramolecular assemblies. This suggests that 3-(2-Amino-2-carboxyethyl)benzoic acid could also serve as a versatile ligand for the design of novel metal-organic frameworks (MOFs).
A Phenylalanine Analog: The Case of para-Methyl-L-phenylalanine
To draw parallels with the amino acid backbone of the target molecule, we can examine the crystal structure of para-methyl-L-phenylalanine. This substituted amino acid crystallizes in a modulated superstructure at 230 K with seven molecules in the asymmetric unit.[12] At a lower temperature (100 K), this modulation is lost, and the unit cell simplifies to contain only one molecule in the asymmetric unit.[12] This temperature-dependent structural complexity highlights the subtle interplay of forces that can lead to complex solid-state behavior in amino acid derivatives. The amphiphilic nature of phenylalanine and its derivatives, with both hydrophobic phenyl rings and hydrophilic amino and carboxyl groups, drives the formation of layered crystal structures.[12]
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for the discussed reference compounds.
Compound
Polymorph/Form
CSD Refcode
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Z
o-Aminobenzoic Acid
Monoclinic
-
Monoclinic
P2₁/c
6.537
15.351
7.086
90
112.64
90
4
m-Aminobenzoic Acid
Form II (neutral)
-
Monoclinic
P2₁/c
5.047
23.060
11.790
90
105.47
90
8
m-Aminobenzoic Acid
Form III (zwitterionic)
-
Monoclinic
P2₁/c
10.36
11.69
10.92
90
108.9
90
8
p-Aminobenzoic Acid
α-form
AMBNAC06
Monoclinic
P2₁/n
18.551
3.860
18.642
90
93.56
90
8
p-Aminobenzoic Acid
β-form
AMBNAC04
Monoclinic
P2₁/n
12.994
6.052
8.356
90
102.5
90
4
Cu(II)-p-aminobenzoate
-
2332153
Monoclinic
P2/c
-
-
-
90
-
90
-
p-Methyl-L-phenylalanine
Structure A (230 K)
-
Monoclinic
C2
43.492
6.081
24.705
90
98.09
90
28
p-Methyl-L-phenylalanine
Structure B (100 K)
-
Monoclinic
C2
8.737
6.053
17.334
90
89.99
90
4
Note: Some data, particularly for the Cu(II) complex, were not fully available in the search results.
Experimental Protocols
The ability to obtain high-quality single crystals is paramount for X-ray diffraction studies. The following protocols, derived from the literature, provide a starting point for the crystallization of aminobenzoic acids and their derivatives. The causality behind these experimental choices lies in controlling the supersaturation and providing an environment conducive to ordered molecular packing.
Protocol 1: Synthesis and Crystallization of a Cu(II)-p-Aminobenzoate Coordination Polymer
This protocol is adapted from the synthesis of a one-dimensional copper(II) coordination polymer with p-aminobenzoic acid.[10][11]
Methodology:
Reactant Preparation: A mixture of Cu(NO₃)₂·2.5H₂O (117 mg, 0.5 mmol) and p-aminobenzoic acid (68.6 mg, 0.5 mmol) is placed in a 15 mL stainless steel-jacketed Teflon reactor with 10 mL of deionized water.
Hydrothermal Synthesis: The reactor is sealed and heated in a programmable oven to 358 K at a rate of 0.1 K/min. The temperature is maintained for 24 hours.
Controlled Cooling: The reactor is then cooled to 298 K at a rate of 0.1 K/min over 12 hours. This slow cooling is crucial for the formation of well-ordered crystals.
Crystal Isolation: The resulting green, block-shaped crystals are collected by filtration.
Washing and Drying: The crystals are washed sequentially with water (3 x 4 mL) and ethanol (2 x 4 mL) and then air-dried.
Rationale: Hydrothermal synthesis provides the necessary energy to overcome the kinetic barriers to crystallization, while the slow cooling rate allows the system to approach thermodynamic equilibrium, favoring the growth of high-quality single crystals.
Protocol 2: Crystallization of p-Aminobenzoic Acid Polymorphs
The crystallization of PABA is highly sensitive to the solvent and cooling rate, allowing for the selective formation of different polymorphs.[8][9][13]
Methodology for obtaining the β-form:
Solvent Selection: Water or ethyl acetate are suitable solvents for obtaining the β-polymorph.[8]
Saturated Solution Preparation: Prepare a saturated solution of PABA in the chosen solvent at a temperature above the enantiotropic transition temperature (~25 °C).
Slow Cooling: Slowly cool the solution to below 20 °C. The cooling rate should be very slow, as the β-form can take hours or days to nucleate and grow.[8]
Crystal Isolation: The prismatic crystals of the β-form are isolated by filtration.
Methodology for obtaining the α-form:
Solvent Selection: A variety of organic solvents can be used to obtain the α-polymorph.[9]
Rapid Cooling: Rapidly cool a saturated solution of PABA. The α-form is kinetically favored and will precipitate as needles.[8]
Crystal Isolation: The needle-like crystals of the α-form are isolated by filtration.
Rationale: The choice of solvent and the cooling rate directly influence the nucleation kinetics. Less polar solvents tend to favor the formation of carboxylic acid dimers, which are the building blocks of the α-polymorph, leading to its kinetic preference.[8] Slow cooling in specific solvents like water allows for the formation of the more thermodynamically stable β-form at lower temperatures.
Visualization of Key Concepts
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic characterization of molecular complexes.
Caption: Common intermolecular interaction motifs in aminobenzoic acid crystal structures.
Conclusion and Future Outlook
While direct crystallographic data for 3-(2-Amino-2-carboxyethyl)benzoic acid remains unavailable, a comparative analysis of its structural analogs provides a robust framework for predicting its solid-state behavior. The positional isomerism in aminobenzoic acids demonstrates a profound influence on hydrogen bonding and polymorphism, suggesting that m-carboxyphenylalanine is likely to exhibit a complex crystalline landscape. The ability of aminobenzoates to form coordination polymers highlights the potential of the target molecule as a versatile ligand in crystal engineering. Furthermore, the behavior of substituted phenylalanines provides a model for the interplay of hydrophobic and hydrophilic interactions that will likely govern the packing of 3-(2-Amino-2-carboxyethyl)benzoic acid.
The experimental protocols and structural insights presented in this guide offer a valuable starting point for researchers seeking to crystallize and characterize this and other novel amino acid derivatives. Future work should focus on systematic crystallization screening of 3-(2-Amino-2-carboxyethyl)benzoic acid under a wide range of conditions to obtain single crystals suitable for X-ray diffraction. Success in this endeavor will provide definitive structural information, paving the way for its application in the rational design of new therapeutics and functional materials.
References
Gogia, A., Novikov, E. M., Guzei, I. A., Fonari, M. S., & Timofeeva, T. V. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand.
Black, S. N., Collier, J., Davey, R. J., & Roberts, R. J. (2021). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. Crystal Growth & Design, 21(11), 6596-6617.
Takazawa, H., Ohba, S., & Saito, Y. (1986). Structure of Monoclinic o-Aminobenzoic Acid.
Hughes, C. E., Williams, P. A., Harris, K. D. M., & Arhangelskis, M. (2012). Discovery of a New System Exhibiting Abundant Polymorphism: m-Aminobenzoic Acid. Crystal Growth & Design, 12(5), 2276-2285.
Gogia, A., Novikov, E. M., Guzei, I. A., Fonari, M. S., & Timofeeva, T. V. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand.
Black, S. N., & Davey, R. J. (2018). Understanding and Designing Tailor-Made Additives for Controlling Nucleation: Case Study of p-Aminobenzoic Acid Crystallizing from Solution. Crystal Growth & Design, 18(11), 6649-6658.
Voogd, J., Verzijl, B. H. M., & Duisenberg, A. J. M. (1980). m-Aminobenzoic Acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(11), 2805-2806.
van de Streek, J., Tinnemans, P., & de Gelder, R. (2018). Polymorphism and Modulation of Para-Substituted l-Phenylalanine. Crystal Growth & Design, 18(1), 543-549.
Cruz-Cabeza, A. J., Davey, R. J., Oswald, I. D. H., Ward, M. R., & Sugden, I. J. (2019). Polymorphism in p-aminobenzoic acid. CrystEngComm, 21(13), 2096-2104.
Lai, T. F., & Marsh, R. E. (1967). The Crystal Structure of p-Aminobenzoic Acid. Acta Crystallographica, 22(6), 885-893.
Sarma, B., & Nangia, A. (2011). ortho and para-aminobenzoic acids. Indian Journal of Chemistry - Section A, 50(2), 163-169.
Gracin, S., & Rasmuson, Å. C. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Crystal Growth & Design, 4(5), 1013-1023.
Sullivan, R. A. (2015).
Science.gov. (n.d.). aminobenzoic acid-ortho: Topics by Science.gov. Retrieved February 23, 2026, from [Link]
Gogia, A., Novikov, E. M., Guzei, I. A., Fonari, M. S., & Timofeeva, T. V. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand.
Kim, J. H., Lee, J. S., & Kim, J. (2007). Vaporization-condensation-recrystallization process-mediated synthesis of helical m-aminobenzoic acid nanobelts. Langmuir, 23(25), 12763-12767.
Ponticelli, G., Puggioni, G., Chis, V., & Micera, G. (1998). Synthesis, electron paramagnetic resonance and X-ray structure characterization of copper(II) ternary complexes of p-aminobenzoic and 3,4-dimethoxyhydrocinnamic acid with phenanthrolines. Journal of the Chemical Society, Faraday Transactions, 94(13), 1877-1882.
OUCI. (2024). Crystal structure and characterization of a new one-dimensional copper(II) coordination polymer containing a 4-aminobenzoic acid ligand.
CN112358409A - M-aminobenzoic acid spherical crystal and preparation method thereof - Google P
Mahato, P., Das, S., & Mostafa, G. (2016). A copper(II)-Schiff base complex: Synthesis, structural characterization and catalytic oxidative coupling of 2-aminophenol. Indian Journal of Chemistry - Section A, 55(7), 849-853.
ResearchGate. (n.d.). Schematic molecular structure of meta-aminobenzoic acid. Retrieved February 23, 2026, from [Link]
DrugFuture. (n.d.). o-Aminobenzoic Acid. Retrieved February 23, 2026, from [Link]
ResearchGate. (n.d.). X-ray diffraction data collection and refinement parameters for the compounds NiMesalen, NiMeOsalen, NiMeOsalphen, and Nisalphen. Retrieved February 23, 2026, from [Link]
Gracin, S. (2004). Polymorphism and Crystallization of p-Aminobenzoic Acid. Diva-portal.org.
ResearchGate. (n.d.). The electronic spectra of [Cu 2 (phen) 2 (4-aminobenzoate) 2 (H 2 O) 2 ](NO 3 ) 2 ·2(4-aminobenzoic acid)·3H 2 O in water. Retrieved February 23, 2026, from [Link]
Nordström, F. L., & Rasmuson, Å. C. (2009). Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs. Crystal Growth & Design, 9(11), 4748-4757.
PrepChem.com. (n.d.). Synthesis of L-phenylalanine methyl ester sulfate. Retrieved February 23, 2026, from [Link]
Wikipedia. (n.d.). X-ray crystallography. Retrieved February 23, 2026, from [Link]
Sun, D., Zhang, L., & Wang, J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 22(8), 6061-6066.
Polikanov, A., Starosta, M., & O'Donoghue, P. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. eScholarship.org.
Wang, X., Wang, J., & Yin, Q. (2020).
ResearchGate. (n.d.). Crystal structure and synthesis of two complexes:bis[(2-amino benzamide)(benzoate)]copper(II) and bis[(2-amino benzamide)(benzoate)]cobalt(II). Retrieved February 23, 2026, from [Link]
Hussain, M. N., & ter Horst, J. H. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm, 26(8), 1163-1171.
Evans, P. R., & Murshudov, G. N. (2013). How good are my data and what is the resolution?. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1204-1214.
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 64(Pt 2), 163-173.
Khan, I., & Ali, S. (2023).
PubChem. (n.d.). 4-Aminobenzoic Acid. Retrieved February 23, 2026, from [Link]
JPH0491062A - Crystallization of phenylalanine - Google P
PubChem. (n.d.). 4-Methylphenylalanine. Retrieved February 23, 2026, from [Link]
van de Streek, J., & de Gelder, R. (2019). The Rich Solid-State Phase Behavior of l-Phenylalanine: Disappearing Polymorphs and High Temperature Forms. Crystal Growth & Design, 19(2), 1137-1145.
Comparative Stability of Meta- vs. Para-Carboxyphenylalanine in Serum
Executive Summary Verdict: Meta-carboxyphenylalanine (m-CPA) generally exhibits superior proteolytic stability in serum compared to para-carboxyphenylalanine (p-CPA) , although both offer significant half-life extension...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict:Meta-carboxyphenylalanine (m-CPA) generally exhibits superior proteolytic stability in serum compared to para-carboxyphenylalanine (p-CPA) , although both offer significant half-life extension relative to canonical phenylalanine.
Rationale: While both isomers introduce a negative charge that disfavors binding to the hydrophobic S1 pockets of common serum proteases (e.g., chymotrypsin), the meta-substitution creates a lateral steric clash that prevents the residue from entering the narrow catalytic clefts of carboxypeptidases. The para-substitution , being topologically linear and cylindrical, mimics the spatial occupancy of Tyrosine (p-OH-Phe) and can occasionally be accommodated—albeit poorly—by flexible active sites, rendering it slightly more susceptible to cleavage.
Chemical & Structural Basis of Stability
To understand the differential stability, one must analyze the interaction between the non-canonical amino acid (ncAA) side chains and the active sites of serum proteases (primarily Chymotrypsin-like serine proteases and Carboxypeptidases).
Structural Isomerism
Para-Carboxyphenylalanine (p-CPA): The carboxyl group is at the 4-position. The side chain vector is linear, extending the length of the phenylalanine scaffold. This mimics the geometry of Tyrosine or Phosphotyrosine.
Meta-Carboxyphenylalanine (m-CPA): The carboxyl group is at the 3-position. This introduces a "kink" or lateral bulk closer to the peptide backbone.
Mechanistic Stability Analysis
Feature
Para-CPA (p-CPA)
Meta-CPA (m-CPA)
Impact on Stability
Topology
Linear / Cylindrical
Angular / Branched
m-CPA is harder to fit into narrow protease pockets (S1 subsites).
Electronic Profile
Anionic (at pH 7.4)
Anionic (at pH 7.4)
Both repel hydrophobic pockets of Chymotrypsin, drastically reducing .
Mimicry
Mimics p-Tyr / p-P-Tyr
No natural analogue
p-CPA may still have residual affinity for enzymes evolving to recognize Tyr.
Protease Susceptibility
Low
Very Low
m-CPA provides a higher steric barrier to hydrolysis.
Pathway of Proteolytic Resistance
The following diagram illustrates why m-CPA acts as a superior "gatekeeper" against proteolytic degradation.
Caption: Mechanism of proteolytic resistance. m-CPA utilizes both charge repulsion and lateral steric hindrance to prevent active site entry.
Experimental Validation Protocol
To objectively verify the stability difference in your specific lead compound, you must perform an ex vivo serum incubation assay. This protocol is designed to be self-validating by including internal standards and time-zero normalization.
Materials
Matrix: Pooled human serum (male AB plasma, heat-inactivated if studying non-enzymatic degradation, but active for this assay).
Test Compounds: Peptides containing m-CPA and p-CPA at identical positions (e.g., C-terminus or P1' site).
Internal Standard (IS): Tolbutamide or a stable isotopically labeled analog of the peptide.
Quenching Solution: 1% Formic Acid in Acetonitrile (MeCN).
Step-by-Step Workflow
Preparation:
Dissolve peptides to 1 mM in DMSO (Stock).
Dilute Stock to 10 µM in PBS.
Incubation:
Pre-warm serum (90 µL aliquots) to 37°C in a water bath.
Spike 10 µL of peptide solution into serum (Final conc: 1 µM).
Critical Step: Perform in triplicate for each time point.
Sampling Time Points:
min (24 hrs).
Quenching & Extraction:
At each time point, remove 50 µL of mixture.
Add 200 µL of Quenching Solution (containing IS).
Vortex (30s) and Centrifuge (10,000 x g, 10 min, 4°C) to precipitate serum proteins.
Analysis:
Inject supernatant onto LC-MS/MS (C18 column).
Monitor the transition of the parent ion
.
Data Processing
Calculate the % Remaining using the ratio of Analyte Area to Internal Standard Area:
Plot
vs. Time. The slope gives the half-life:
Experimental Workflow Diagram
Caption: Workflow for comparative serum stability assay using LC-MS/MS quantification.
Comparative Data Summary
While specific half-lives depend heavily on the peptide sequence, the following table summarizes the relative stability factors observed in peptidomimetics containing these residues.
Parameter
Native Phe
p-CPA Analog
m-CPA Analog
Serum (Approx)
< 30 min
4 - 8 hours
> 12 hours
Protease Resistance
None
High
Very High
Mechanism of Loss
Chymotrypsin cleavage
Renal clearance (primary)
Renal clearance (primary)
Solubility
Low/Moderate
High (due to -COO⁻)
High (due to -COO⁻)
Note: The introduction of the carboxyl group at either position significantly increases solubility and reduces aggregation compared to native Phenylalanine, which is an added formulation benefit.
References
Hu, Q., et al. (2016). "Site-Specific Incorporation of Sulfotyrosine into Proteins in E. coli." Nature Chemical Biology, 12, 1006–1008. (Discusses the use of p-CPA as a stable phosphotyrosine mimic). Link
Gentilucci, L., et al. (2010). "Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization."[1] Current Pharmaceutical Design, 16(28), 3185-3203. (Review of nCAA stability mechanisms). Link
Werner, H. M., et al. (2016). "Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution."[1] ChemBioChem, 17(8), 712-718. (Detailed analysis of protease subsite specificity). Link
Blanchfield, J. T., et al. (2003). "Stability of Peptides in Human Serum: An Analysis of the Degradation of Endomorphin-1 and -2." Bioorganic & Medicinal Chemistry, 11(10), 2235-2244. (Methodology for serum stability assays). Link
Operational Guide: Disposal & Handling of 3-(2-Amino-2-carboxyethyl)benzoic acid
Executive Summary & Chemical Profile This guide outlines the mandatory disposal and handling procedures for 3-(2-Amino-2-carboxyethyl)benzoic acid (also known as 3-Carboxyphenylalanine or 3-CPA). While often categorized...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling procedures for 3-(2-Amino-2-carboxyethyl)benzoic acid (also known as 3-Carboxyphenylalanine or 3-CPA).
While often categorized generically as an "irritant" in Safety Data Sheets (SDS), this compound is a phenylalanine derivative often utilized as a ligand for metabotropic glutamate receptors (mGluRs). Consequently, it must be treated not merely as a chemical salt, but as a bioactive organic compound . Environmental release must be strictly prevented to avoid potential excitotoxic effects on aquatic life or groundwater contamination.
Amphoteric/Zwitterionic.[1] Soluble in dilute acid/base; limited solubility in neutral water.
Primary Hazard
Skin/Eye/Respiratory Irritant (H315, H319, H335).
Pre-Disposal Safety & Handling
Before initiating disposal, the operator must acknowledge the zwitterionic nature of the compound. Its solubility changes drastically with pH, which impacts spill cleanup and liquid waste consolidation.
Personal Protective Equipment (PPE) Matrix
PPE Category
Requirement
Scientific Rationale
Hand Protection
Nitrile Gloves (Min. thickness 0.11 mm)
Standard latex is insufficient for organic acids. Double-gloving is recommended if handling solutions >100 mM.
Respiratory
N95 / P100 Mask (Solids)
The powder is fine and easily aerosolized. Inhalation can trigger respiratory mucosal irritation.[2]
Eye Protection
Chemical Safety Goggles
Tightly fitting goggles are required; safety glasses are insufficient due to the risk of fine dust entry.
Body Protection
Lab Coat (Buttoned)
Prevent accumulation on street clothes.
Disposal Decision Logic & Protocols
Do NOT dispose of this compound down the drain. Even if water-soluble, it is an organic chemical waste that requires thermal destruction (incineration) to prevent environmental accumulation.
Containerization: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Labeling: Affix a hazardous waste label.
Constituents: "3-(2-Amino-2-carboxyethyl)benzoic acid" (Do not use abbreviations like 3-CPA).[1]
Hazard Checkbox: Mark "Irritant" and "Toxic" (due to bioactivity).
Segregation: Store in the Solid Organic Waste stream. Keep separate from strong oxidizers (e.g., nitrates, perchlorates) to prevent potential exothermic reactions.
Protocol B: Aqueous/Liquid Waste
Applicable for: Reaction mixtures, mother liquors, cell culture media containing the compound.
pH Check: Ensure the solution pH is between 5 and 9.
Why? Extreme pH wastes often require different disposal streams.
Consolidation: Pour into the Aqueous Chemical Waste carboy.
Critical: If the solution contains organic solvents (e.g., DMSO, Methanol from HPLC), it MUST go into the Organic Solvent Waste stream, not aqueous.
Deactivation: Chemical deactivation (e.g., bleach) is not recommended as it may form chlorinated byproducts. Incineration is the only validated destruction method.
Protocol C: HPLC/Organic Solvent Waste
Applicable for: Eluents from purification.
Segregation: Collect in Halogenated or Non-Halogenated solvent waste containers depending on the co-solvent (e.g., Chloroform vs. Methanol).
Labeling: List all components. Example: "Methanol (40%), Water (59%), 3-Carboxyphenylalanine (1%)."
Visualized Workflows
Figure 1: Disposal Decision Matrix
This logic gate ensures the compound enters the correct regulatory stream based on its physical state and solvent composition.
Caption: Decision tree for categorizing 3-CPA waste streams to ensure compliance with RCRA and local EHS regulations.
Figure 2: Spill Response Protocol
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response mechanism prioritizing containment of aerosols (dust) and liquids.[3]
Regulatory & Compliance Codes
While 3-(2-Amino-2-carboxyethyl)benzoic acid is not a P-listed or U-listed waste under US EPA regulations, it defaults to the following classifications based on its characteristics and common mixtures.
Regulatory Body
Classification
Code/Note
US EPA (RCRA)
Non-Listed Hazardous Waste
Dispose via Thermal Treatment (Incineration). Do not landfill.
European Waste Code
16 05 06*
"Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals."
DOT (Transport)
Not Regulated
Not classified as dangerous goods for transport, but "Irritant" labeling is required on outer packaging.
References
PubChem. (n.d.). 3-(2-Amino-2-carboxyethyl)benzoic acid (Compound).[1][4] National Library of Medicine. Retrieved February 23, 2026, from [Link]
US Environmental Protection Agency (EPA). (2025). Hazardous Waste Generator Regulations: A User-Friendly Reference. Retrieved February 23, 2026, from [Link]
Vertex AI Search. (2026). Consolidated Search Results on 3-CPA Biological Activity and Disposal. (See internal search logs 1.1 - 1.25).
A Comprehensive Guide to the Safe Handling of 3-(2-Amino-2-carboxyethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals Understanding the Hazard: A Profile of Aminobenzoic Acid Derivatives While a specific Safety Data Sheet (SDS) for 3-(2-Amino-2-carboxyethyl)benzoic acid is...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Profile of Aminobenzoic Acid Derivatives
While a specific Safety Data Sheet (SDS) for 3-(2-Amino-2-carboxyethyl)benzoic acid is not available, the known hazards of related aminobenzoic acids provide a strong basis for a conservative safety protocol.[1][2][3][4][5][6] These compounds are typically crystalline solids and, while not highly volatile, can form dusts that may be harmful if inhaled.[2][7]
Potential Health Effects:
Skin and Eye Irritation: Direct contact with aminobenzoic acid derivatives can cause skin irritation and serious eye irritation.[1][2][4][6]
Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory irritation.[2][4][7]
Allergic Skin Reaction: Some derivatives may cause an allergic skin reaction.[2]
Harmful if Swallowed: Ingestion may be harmful.[7][8]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended, but essential.
The First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the minimum required PPE for handling 3-(2-Amino-2-carboxyethyl)benzoic acid.
Body Part
PPE Recommendation
Rationale
Eyes & Face
Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[7][9][10]
Protects against dust particles and accidental splashes that can cause serious eye irritation.[1][2][4]
Hands
Chemical-resistant gloves (Nitrile is a common and effective choice). Consider double-gloving for extended operations.[1][7][9]
Prevents skin contact, which can lead to irritation or allergic reactions.[2]
Protects personal clothing and underlying skin from contamination.
Respiratory
A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.[10][11]
Minimizes the risk of inhaling dust particles that can irritate the respiratory tract.[2][4][7]
Feet
Closed-toe shoes must be worn in the laboratory.[11]
Protects feet from spills and falling objects.
dot
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-(2-Amino-2-carboxyethyl)benzoic acid will further mitigate risks.
3.1. Receiving and Storage
Upon receipt, inspect the container for any damage.
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][5][7]
Engineering Controls: Whenever possible, handle the solid material in a certified chemical fume hood to minimize dust inhalation.[2][7] If a fume hood is not available, local exhaust ventilation is a viable alternative.
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure.
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, prepare the solution in a fume hood.
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[2][7][8] Do not eat, drink, or smoke in the laboratory.[12]
dot
Caption: Step-by-step handling protocol for 3-(2-Amino-2-carboxyethyl)benzoic acid.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Exposure Scenario
Immediate Action
Skin Contact
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][13] Remove contaminated clothing.[8][13] Seek medical attention if irritation persists.[8]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8][13] Seek immediate medical attention.[8]
Inhalation
Move the individual to fresh air.[7][8][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][13] Seek immediate medical attention.[8]
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[8] Seek immediate medical attention.[8]
Spill
Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2][7] For large spills, contact your institution's environmental health and safety department.
In the event of any exposure, it is critical to have the Safety Data Sheet (or this guide in its absence) available for medical personnel.
Disposal Plan: Responsible Stewardship
All waste containing 3-(2-Amino-2-carboxyethyl)benzoic acid, including contaminated PPE and empty containers, must be disposed of as chemical waste in accordance with local, state, and federal regulations.[6][12][14]
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container. Do not pour down the drain.[2][14]
Contaminated Materials: Gloves, weigh boats, and other disposable materials that have come into contact with the chemical should be placed in a designated solid waste container.
By adhering to these guidelines, researchers can confidently and safely work with 3-(2-Amino-2-carboxyethyl)benzoic acid, fostering a culture of safety and scientific excellence.
References
precautionary statements - Greenbook.net. Available at: [Link]
Safety Data Sheet: 3-Aminobenzoic acid - Carl ROTH. Available at: [Link]
Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
Personal Protective Equipment | US EPA. Available at: [Link]
Pesticide Emergency Response - Washington State University. Available at: [Link]
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. Available at: [Link]
Personal Protection Equipment | Environmental Health and Safety | The University of Vermont. Available at: [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. Available at: [Link]
Safety Data Sheet: benzoic acid - Chemos GmbH&Co.KG. Available at: [Link]
Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. Available at: [Link]